molecular formula C20H26N2O3 B5852392 1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one

1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B5852392
M. Wt: 342.4 g/mol
InChI Key: KXWTUZRGHPYDSS-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps, typically starting with the formation of the bicyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining stringent control over temperature, pressure, and purity to achieve high yields.

Chemical Reactions Analysis

1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Scientific Research Applications

1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-5-phenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:

    1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound has a similar bicyclic structure but differs in the substituents attached to the core.

    1-Methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound lacks the dipropanoyl groups, making it structurally simpler.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which may offer distinct advantages in its applications.

Properties

IUPAC Name

1-methyl-5-phenyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-4-16(23)21-11-19(3)12-22(17(24)5-2)14-20(13-21,18(19)25)15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWTUZRGHPYDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)C(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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